molecular formula C11H12ClN5 B14111147 Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-

Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-

Cat. No.: B14111147
M. Wt: 249.70 g/mol
InChI Key: INMUVIIDFPSEHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrazole derivatives typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, leading to the formation of key intermediates. These intermediates undergo annellation to generate the maleimide moiety of the bicyclic structure . Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been explored to access various 1,6 di-substituted derivatives .

Industrial Production Methods

Industrial production methods for Pyrrolo[3,4-c]pyrazole derivatives often involve scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed coupling reactions is particularly advantageous due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted Pyrrolo[3,4-c]pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, as phosphatase inhibitors, these compounds can modulate the activity of enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

5-(6-chloro-5-methylpyrimidin-4-yl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C11H12ClN5/c1-7-10(12)13-6-14-11(7)17-4-8-3-15-16(2)9(8)5-17/h3,6H,4-5H2,1-2H3

InChI Key

INMUVIIDFPSEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)N2CC3=C(C2)N(N=C3)C

Origin of Product

United States

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